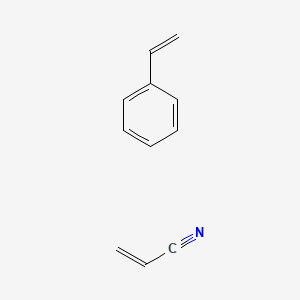









|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:2].C=CC1C=CC=CC=1.[C:17](#[N:20])[CH:18]=[CH2:19].C(OOC(C)(C)C)(C)(C)C>C(Cl)(Cl)Cl>[C:17](#[N:20])[CH:18]=[CH2:19].[CH2:2]=[CH:1][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:5.6|
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at 60° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
dissolution
|
|
Type
|
CUSTOM
|
|
Details
|
was controlled to 140° C.
|
|
Type
|
CUSTOM
|
|
Details
|
graft polymerization
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the contents were withdrawn
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 3500 ml of toluene
|
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
|
Type
|
ADDITION
|
|
Details
|
Thereafter, methanol in an amount 10 times that of toluene was added
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a resin powder
|
|
Type
|
WASH
|
|
Details
|
This powder was washed with methanol
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |